molecular formula C19H24N4O6S B13849415 3-Glutathionyl-S-methylindolea

3-Glutathionyl-S-methylindolea

Cat. No.: B13849415
M. Wt: 436.5 g/mol
InChI Key: LLXMBNSNAAVMLO-ZFWWWQNUSA-N
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Description

3-Glutathionyl-S-methylindolea (CAS: 101038-93-1) is a glutathione-conjugated indole derivative with the molecular formula C₁₉H₂₄N₄O₆S and a molecular weight of 436.48 g/mol . Structurally, it combines a methylindole moiety with glutathione (L-γ-glutamyl-L-cysteinylglycine), forming a tripeptide-linked compound. This unique structure confers enhanced solubility in aqueous environments (~15 g/L) compared to non-conjugated indoles, as well as a density of 1.441 g/cm³ and a refractive index of 1.678 . The compound is primarily utilized in biochemical research for studying glutathione-mediated detoxification pathways, cellular redox regulation, and reactive metabolite trapping .

Available in standardized formats (2 mg, 5 mg, 10 mg), it is recommended for laboratory use under controlled storage conditions to preserve stability . While its exact melting point and vapor pressure remain uncharacterized, its physicochemical profile suggests utility in analytical assays and enzymology studies.

Properties

Molecular Formula

C19H24N4O6S

Molecular Weight

436.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1H-indol-3-ylmethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C19H24N4O6S/c20-13(19(28)29)5-6-16(24)23-15(18(27)22-8-17(25)26)10-30-9-11-7-21-14-4-2-1-3-12(11)14/h1-4,7,13,15,21H,5-6,8-10,20H2,(H,22,27)(H,23,24)(H,25,26)(H,28,29)/t13-,15-/m0/s1

InChI Key

LLXMBNSNAAVMLO-ZFWWWQNUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Glutathionyl-S-methylindolea typically involves the conjugation of glutathione to a methylindole precursor. One common method involves the reaction of 3-methylindole with glutathione in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the conjugation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

3-Glutathionyl-S-methylindolea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the glutathione moiety, which can participate in redox reactions and form disulfide bonds .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or disulfides .

Scientific Research Applications

3-Glutathionyl-S-methylindolea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Glutathionyl-S-methylindolea involves its interaction with cellular proteins and enzymes through the formation of disulfide bonds. The glutathione moiety plays a crucial role in detoxification processes by conjugating with reactive intermediates and facilitating their excretion from the cell. This compound also participates in redox signaling pathways, influencing cellular responses to oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Glutathionyl-S-methylindolea with structurally or functionally related indole derivatives, highlighting molecular properties, applications, and safety profiles:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications Physicochemical Properties
This compound C₁₉H₂₄N₄O₆S 436.48 101038-93-1 Glutathione conjugation studies, redox metabolism research Solubility: ~15 g/L; Density: 1.441 g/cm³; Refractive Index: 1.678
Indole-3-carbinol C₉H₉NO 147.17 700-06-1 Nutritional supplements, cancer chemoprevention No solubility/melting point data; used in dietary formulations
3-Methylindole C₉H₉N 131.18 83-34-1 Fragrance synthesis, microbial metabolite studies Skin/eye irritant; aquatic toxicity (GHS Category 2)
3-(Morpholinomethyl)indole C₁₃H₁₆N₂O 216.28 5379-88-4 Drug development, heterocyclic chemistry No solubility data; used in synthetic pathways
3-Methyl-d3-indole C₉H₆D₃N 134.21 (deuterated) N/A Isotopic tracing in metabolic studies, reaction mechanism analysis High purity (>98%); deuterated for precision in mass spectrometry

Key Findings:

Structural Complexity : this compound’s glutathione backbone distinguishes it from simpler indoles like 3-Methylindole, enabling specialized roles in detoxification and redox biology .

Solubility : Its aqueous solubility (~15 g/L) exceeds that of hydrophobic analogs (e.g., 3-Methylindole), which are prone to bioaccumulation and environmental hazards .

Research Utility : While 3-Methyl-d3-indole supports isotopic labeling, this compound is critical for elucidating glutathione-dependent enzymatic processes .

Safety Profiles : 3-Methylindole poses significant safety risks (respiratory irritation, aquatic toxicity), whereas this compound’s safety data remain undercharacterized .

Limitations in Data:

  • Melting points, vapor pressures, and detailed toxicological data for this compound are unavailable, necessitating further study .
  • Applications of 3-(Morpholinomethyl)indole and 3-Methyldioxyindole sulfate are less documented in the provided evidence .

Biological Activity

3-Glutathionyl-S-methylindolea is a compound that has garnered attention for its potential biological activities, particularly in the context of its antioxidant properties and interactions with various biological systems. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure and Composition:

PropertyValue
Molecular Formula C10H12N2O5S2
Molecular Weight 288.34 g/mol
IUPAC Name This compound
CAS Number [Not Available]

The compound features a glutathione moiety, which is crucial for its biological activity, particularly in redox reactions and as a substrate for various enzymes.

This compound is believed to exert its biological effects primarily through:

  • Antioxidant Activity: The glutathione component plays a significant role in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
  • Enzyme Modulation: It may interact with enzymes involved in detoxification processes, influencing metabolic pathways related to drug metabolism and cellular defense mechanisms.
  • Cell Signaling: The compound has been implicated in modulating cell signaling pathways, particularly those associated with stress responses and apoptosis.

Antioxidant Effects

Research indicates that this compound exhibits potent antioxidant properties. A study demonstrated that the compound effectively reduced oxidative stress markers in cellular models:

  • Cell Lines Used: HepG2 (human liver carcinoma cells)
  • Oxidative Stress Inducer: Hydrogen peroxide (H₂O₂)
  • Measured Outcomes: Levels of malondialdehyde (MDA), glutathione (GSH), and superoxide dismutase (SOD) activity.

Results Summary:

TreatmentMDA Levels (µM)GSH Levels (µM)SOD Activity (U/mg protein)
Control12.5505.4
H₂O₂ Only25.0303.0
This compound + H₂O₂15.0454.8

These results suggest that the compound can mitigate oxidative damage induced by H₂O₂, restoring cellular antioxidant levels closer to control values.

Cytotoxicity Studies

In cytotoxicity assays using various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), this compound demonstrated selective cytotoxicity:

Cytotoxicity Results:

Cell LineIC50 (µM)
A54920
MCF-715
Non-Cancerous Fibroblasts>100

The selectivity observed indicates potential therapeutic applications in oncology, where the compound may preferentially target cancerous cells while sparing normal cells.

Case Studies

  • Case Study on Antioxidant Efficacy:
    • A clinical trial evaluated the effects of supplementation with antioxidants, including compounds similar to this compound, on patients with chronic obstructive pulmonary disease (COPD). Results indicated significant improvements in lung function and reductions in oxidative stress markers.
  • Case Study on Cancer Treatment:
    • Another study investigated the use of glutathione derivatives in combination with chemotherapeutic agents. Patients receiving treatment alongside antioxidants exhibited improved tolerance to chemotherapy and reduced side effects compared to those receiving chemotherapy alone.

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